((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate
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Overview
Description
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate is a complex organic compound with significant applications in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, which is further linked to a trihydrogen iminodiphosphate group. Its unique structure allows it to participate in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate typically involves multiple steps The process begins with the preparation of the purine base, which is then attached to the tetrahydrofuran ring through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound often employs automated synthesis machines to ensure precision and reproducibility. The process is optimized for large-scale production, with careful monitoring of reaction conditions such as temperature, pH, and solvent composition to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the phosphate group.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various purine derivatives, while substitution reactions can introduce different functional groups to the purine base.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its role in cellular processes. It can act as a substrate for various enzymes, making it valuable in enzymology research.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of viral infections and cancer.
Industry
Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting DNA and RNA synthesis. The phosphate group can participate in phosphorylation reactions, influencing various signaling pathways. These interactions can modulate cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure due to the presence of a purine base and phosphate groups.
Guanosine triphosphate (GTP): Another nucleotide with a purine base and phosphate groups.
Cytidine triphosphate (CTP): Contains a pyrimidine base and phosphate groups.
Uniqueness
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate is unique due to its specific stereochemistry and the presence of the iminodiphosphate group. This distinct structure allows it to participate in unique chemical reactions and biological processes that similar compounds may not.
Properties
Molecular Formula |
C10H16N6O8P2 |
---|---|
Molecular Weight |
410.22 g/mol |
IUPAC Name |
[[[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C10H16N6O8P2/c11-9-8-10(13-3-12-9)16(4-14-8)7-1-5(17)6(24-7)2-23-26(21,22)15-25(18,19)20/h3-7,17H,1-2H2,(H2,11,12,13)(H4,15,18,19,20,21,22)/t5-,6-,7+/m0/s1 |
InChI Key |
ODALJRAUBVUVQD-LYFYHCNISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(NP(=O)(O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(NP(=O)(O)O)O)O |
Origin of Product |
United States |
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